4-amino-N-isopropyl-N-methylbenzenesulfonamide
CAS No.: 757221-02-6
Cat. No.: VC21098152
Molecular Formula: C10H16N2O2S
Molecular Weight: 228.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 757221-02-6 |
|---|---|
| Molecular Formula | C10H16N2O2S |
| Molecular Weight | 228.31 g/mol |
| IUPAC Name | 4-amino-N-methyl-N-propan-2-ylbenzenesulfonamide |
| Standard InChI | InChI=1S/C10H16N2O2S/c1-8(2)12(3)15(13,14)10-6-4-9(11)5-7-10/h4-8H,11H2,1-3H3 |
| Standard InChI Key | BKKBUSJNRXXHSX-UHFFFAOYSA-N |
| SMILES | CC(C)N(C)S(=O)(=O)C1=CC=C(C=C1)N |
| Canonical SMILES | CC(C)N(C)S(=O)(=O)C1=CC=C(C=C1)N |
Introduction
4-Amino-N-isopropyl-N-methylbenzenesulfonamide is a chemical compound belonging to the sulfonamide family. Sulfonamides are widely recognized for their diverse applications in medicinal chemistry, particularly as antimicrobial and anticancer agents. This compound features a benzenesulfonamide core functionalized with an amino group and N-substituents (isopropyl and methyl groups), which influence its physicochemical properties and biological activity.
Synthesis Pathways
The synthesis of 4-amino-N-isopropyl-N-methylbenzenesulfonamide typically involves:
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Preparation of the Benzenesulfonyl Chloride Intermediate:
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Benzene derivatives are chlorosulfonated using chlorosulfonic acid.
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Amine Substitution:
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The sulfonyl chloride intermediate reacts with isopropylamine and methylamine under controlled conditions to introduce the desired N-substituents.
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Purification:
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The product is purified by recrystallization or chromatography.
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This method ensures high yields and minimizes side reactions.
Pharmacological Significance
Sulfonamides, including derivatives like 4-amino-N-isopropyl-N-methylbenzenesulfonamide, are known for their pharmacological relevance:
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Antimicrobial Activity: Sulfonamides inhibit dihydropteroate synthase, an enzyme critical in bacterial folate synthesis.
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Anticancer Potential: Some sulfonamide derivatives have demonstrated cytotoxicity against cancer cell lines by inducing apoptosis and disrupting cell cycles .
Applications in Drug Design
4-Amino-N-isopropyl-N-methylbenzenesulfonamide serves as a scaffold for designing new therapeutic agents:
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